![molecular formula C18H17N3O3 B2897444 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899947-31-0](/img/structure/B2897444.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea, commonly known as DBU, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DBU belongs to the class of indole-based urea derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Microwave-promoted Efficient Synthesis Techniques
A solvent- and catalyst-free synthesis method demonstrates the efficient creation of dihydroquinazolines under microwave irradiation, using urea as an environmentally benign ammonia source. This reaction highlights the potential for rapid and clean synthesis methods in producing complex organic compounds, potentially relevant to the synthesis of compounds like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea (Sarma & Prajapati, 2011).
Antimicrobial Activity of Ureas
The study on substituted dibenzo dioxaphosphocin-6-yl ureas reveals these compounds possess significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, possibly extending to compounds with structures similar to this compound (Haranath et al., 2004).
Binding Affinity Studies
Research into the interactions of indolo[3,2-b]carbazoles with specific binding sites highlights the structural importance in binding affinity to receptors, which could inform studies on similar compounds for understanding receptor-ligand interactions (Gillner et al., 1993).
Antioxidant Properties
A study on the antioxidant determination of a coumarin-substituted heterocyclic compound indicates high antioxidant activities. This suggests that structurally related compounds, including this compound, could exhibit significant antioxidant properties, beneficial for various therapeutic applications (Abd-Almonuim et al., 2020).
Transformation by Microbial Strains
The transformation of dibenzo-p-dioxin by Pseudomonas sp. Strain HH69 into less harmful products underlines the microbial degradation potential of dioxin-like compounds. This research could pave the way for bioremediation strategies involving similar complex organic pollutants (Harms et al., 1990).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21-11-14(13-4-2-3-5-15(13)21)20-18(22)19-12-6-7-16-17(10-12)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYNCQJGKHOZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

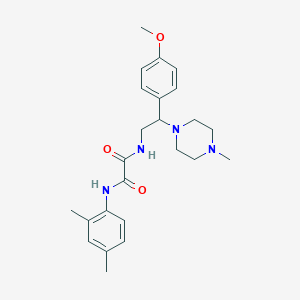
![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)
![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B2897367.png)
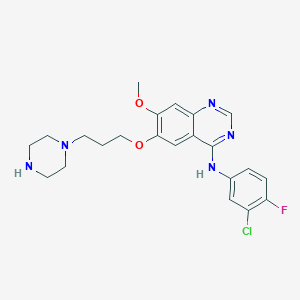
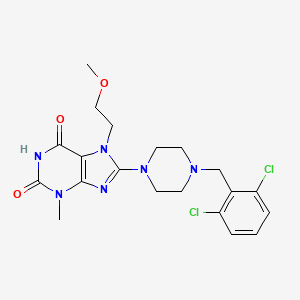
![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)

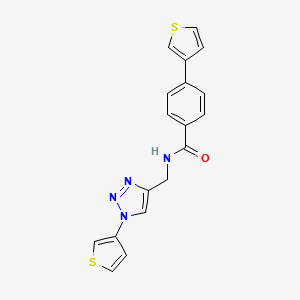
![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2897377.png)
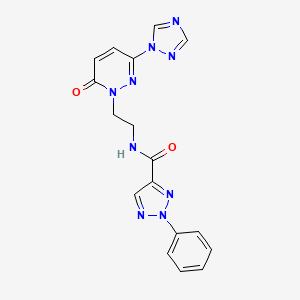

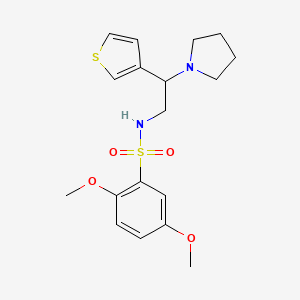
![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)
